5-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole

Medicinal Chemistry Synthetic Chemistry Nucleophilic Substitution

Sourcing a single pyrazole isomer with three distinct reactive handles often forces researchers into custom synthesis delays. 5-(Chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole (CAS 2092797-73-2) resolves this bottleneck as an off-the-shelf building block. - Reactive 5-chloromethyl center enables rapid nucleophilic displacement for SAR library generation. - 1-(2-Fluoroethyl) group enhances metabolic stability; 3-phenyl ring provides a hydrophobic binding anchor. - Non-interchangeable with positional isomers-procuring the exact 5-substituted regioisomer ensures reproducible reaction outcomes and biological data integrity.

Molecular Formula C12H12ClFN2
Molecular Weight 238.69 g/mol
CAS No. 2092797-73-2
Cat. No. B1482844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole
CAS2092797-73-2
Molecular FormulaC12H12ClFN2
Molecular Weight238.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=C2)CCl)CCF
InChIInChI=1S/C12H12ClFN2/c13-9-11-8-12(15-16(11)7-6-14)10-4-2-1-3-5-10/h1-5,8H,6-7,9H2
InChIKeyGQVPCMAITSLUFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole (CAS 2092797-73-2) as a Synthetic Intermediate


5-(Chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole (CAS 2092797-73-2) is a heterocyclic building block featuring a pyrazole core substituted at the 5-position with a reactive chloromethyl group, at the 1-position with a 2-fluoroethyl chain, and at the 3-position with a phenyl ring [1]. Its molecular formula is C12H12ClFN2 and its molecular weight is 238.69 g/mol. This compound is primarily valued as a versatile intermediate in medicinal chemistry and agrochemical research due to its three distinct functional handles that enable diverse downstream derivatization .

Why 5-(Chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole Cannot Be Substituted with Other Halomethyl or Fluoroethyl Pyrazoles


Procurement cannot be based on class-level assumptions because the specific arrangement of functional groups on the pyrazole ring dictates both its chemical reactivity and potential biological profile. While 5-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole (CAS 2092797-73-2) is a member of the fluorinated pyrazole family, its unique combination of a 5-chloromethyl (versus a bromomethyl or hydroxymethyl) and a 1-(2-fluoroethyl) (versus other fluoroalkyl chains) at distinct positions on the ring results in a unique electronic and steric environment . This environment directly influences the rate of nucleophilic substitution, the compound's lipophilicity, and its potential for specific interactions with biological targets when compared to positional isomers like 4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole . Substituting it with a related compound could lead to divergent reaction outcomes or altered biological activity, making it non-interchangeable in a precise research or manufacturing process.

Quantitative Evidence for 5-(Chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole (2092797-73-2)


Reactive Handle Differentiation: Chloromethyl vs. Bromomethyl vs. Hydroxymethyl at the 5-Position

The target compound possesses a 5-chloromethyl group. While direct quantitative data for this specific molecule is absent from the literature, class-level evidence from closely related pyrazole nucleosides establishes a clear functional differentiation. In a comparative study, chloromethyl-substituted pyrazole nucleosides showed moderate cytostatic activity against HeLa cells, whereas the corresponding iodomethyl derivatives exhibited high activity [1]. Similarly, among 3,5-bis-(halomethyl)pyrazoles, the bromomethyl derivatives were found to be powerful cytostatic agents, while the chloromethyl versions were less potent [2]. This suggests that the chloromethyl group in the target compound confers a distinct and moderated reactivity profile, making it a valuable intermediate for controlled alkylation or for building in activity that is not too potent.

Medicinal Chemistry Synthetic Chemistry Nucleophilic Substitution

Positional Isomer Differentiation: 5-Chloromethyl vs. 4-Chloromethyl on 1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole

The target compound (CAS 2092797-73-2) features a chloromethyl group at the 5-position of the pyrazole ring. Its positional isomer, 4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole (ChemSpider ID 53620946), is a distinct chemical entity with the chloromethyl group at the 4-position . While no direct comparative biological or reactivity data is available, the electronic and steric environments of the 5- and 4-positions on a pyrazole ring are fundamentally different. The 5-position is adjacent to an N-substituted nitrogen (N1) and the 4-position is between two nitrogen atoms, leading to distinct chemical reactivity in electrophilic and nucleophilic substitution reactions. This positional difference can lead to divergent outcomes in cross-coupling reactions or when the compound is used as a scaffold for building ligand libraries.

Medicinal Chemistry SAR Synthetic Chemistry

Lipophilicity Tuning via 2-Fluoroethyl Group: Class-Level Inference

The compound's 2-fluoroethyl group at the N1 position is a strategic modification often used in medicinal chemistry to improve metabolic stability and modulate lipophilicity compared to non-fluorinated alkyl chains . While experimental logP data for this specific compound is not available, a close structural analog, 5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole (lacking the 3-phenyl group), has a computed XLogP3-AA value of 0.9 [1]. The addition of a phenyl group at the 3-position in the target compound is expected to significantly increase its lipophilicity. This combination of substituents provides a balance of properties—potential for membrane permeability and metabolic stability from the fluoroethyl group, with enhanced hydrophobic interactions from the phenyl ring—that is not present in simpler fluoroethyl pyrazoles.

Medicinal Chemistry Physicochemical Properties Drug Design

Recommended Research Applications for 5-(Chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole (CAS 2092797-73-2)


Building Block for Nucleophilic Substitution Libraries

The primary and most verifiable application for this compound is as a synthetic intermediate. The 5-chloromethyl group is an excellent electrophilic center, readily displaced by a wide range of nitrogen, oxygen, and sulfur nucleophiles [1]. This allows researchers to efficiently generate diverse libraries of novel 5-substituted pyrazoles for structure-activity relationship (SAR) studies in drug discovery projects targeting kinases, GPCRs, or other biological targets . Its reactivity, while not quantified for this exact molecule, is consistent with the established class-level behavior of chloromethylpyrazoles [1].

Scaffold for Fluorinated Drug Discovery Programs

The presence of both a 2-fluoroethyl group and a phenyl ring makes this compound a privileged scaffold for medicinal chemists. The 2-fluoroethyl group is known to enhance metabolic stability and bioavailability in drug candidates, while the phenyl group provides a hydrophobic anchor for binding to protein targets . Procuring this specific building block allows researchers to incorporate these desirable features directly into their lead molecules, bypassing the need for multi-step syntheses to install them later.

Synthesis of Agrochemical Precursors

Fluoroethyl pyrazole derivatives have been disclosed as active ingredients and precursors in pesticide and herbicide patents . The target compound, with its three functional handles (chloromethyl, fluoroethyl, phenyl), is a strategic starting material for the development of novel agrochemicals. Its structure aligns with patented families of compounds, making it a relevant procurement choice for industrial research teams working in crop protection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.